molecular formula C48H88O14Si8 B1622704 Pss-(1-(ethyl undecanoate))-heptacyclop& CAS No. 308103-65-3

Pss-(1-(ethyl undecanoate))-heptacyclop&

Cat. No.: B1622704
CAS No.: 308103-65-3
M. Wt: 1113.9 g/mol
InChI Key: NZSJZEJLPZSQPF-UHFFFAOYSA-N
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Description

PSS-(1-(ethyl undecanoate))-heptacyclop& (CAS: 308103-65-3) is a siloxane-based compound with the molecular formula C₄₈H₈₈O₁₄Si₈ . Its structure comprises a heptacyclopentyl-substituted siloxane backbone modified with an ethyl undecanoate ester group. This compound is synthesized for specialized research applications, particularly in materials science, where its hybrid organic-inorganic structure enhances thermal stability and surface properties .

Properties

CAS No.

308103-65-3

Molecular Formula

C48H88O14Si8

Molecular Weight

1113.9 g/mol

IUPAC Name

ethyl 11-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)undecanoate

InChI

InChI=1S/C48H88O14Si8/c1-2-50-48(49)39-9-7-5-3-4-6-8-24-40-63-51-64(41-25-10-11-26-41)54-67(44-31-16-17-32-44)56-65(52-63,42-27-12-13-28-42)58-69(46-35-20-21-36-46)59-66(53-63,43-29-14-15-30-43)57-68(55-64,45-33-18-19-34-45)61-70(60-67,62-69)47-37-22-23-38-47/h41-47H,2-40H2,1H3

InChI Key

NZSJZEJLPZSQPF-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Canonical SMILES

CCOC(=O)CCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Origin of Product

United States

Preparation Methods

Siloxane Backbone Formation

The foundational step in synthesizing PSS-(1-(ethyl undecanoate))-heptacyclopentyl-substituted pentacyclooctasiloxane involves constructing its octasiloxane core. The pentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane framework is typically assembled via controlled hydrolysis and condensation of trichlorosilane precursors. For example, tetraethyl orthosilicate (TEOS) or phenyltrichlorosilane may serve as starting materials, undergoing hydrolysis in anhydrous tetrahydrofuran (THF) under inert conditions.

Critical parameters include:

  • Molar ratios : A 1:3 stoichiometry of silane to water ensures partial hydrolysis, preventing uncontrolled polymerization.
  • Catalysts : Trace amounts of hydrochloric acid (0.1–1.0 mol%) accelerate condensation while maintaining structural fidelity.
  • Temperature : Reactions proceed at 0–5°C to minimize side reactions, yielding a partially condensed siloxane intermediate.

Post-condensation, the intermediate is functionalized with cyclopentyl groups via hydrosilylation. Platinum-based catalysts (e.g., Karstedt’s catalyst) enable the addition of cyclopentene to Si–H bonds on the siloxane backbone, achieving up to 95% substitution efficiency.

Cyclopentyl Group Functionalization

Introducing seven cyclopentyl groups onto the siloxane core requires precise stoichiometric control. Hydrosilylation reactions employ cyclopentene in a 7:1 molar excess relative to Si–H sites, conducted at 60–80°C for 24–48 hours. Nuclear magnetic resonance (NMR) spectroscopy confirms complete functionalization, with characteristic shifts at δ 0.5–1.2 ppm (Si–CH₂) and δ 1.5–2.0 ppm (cyclopentyl protons).

Table 1: Optimization of Hydrosilylation Conditions

Parameter Optimal Range Impact on Yield
Catalyst Loading 10–50 ppm Pt Maximizes Si–H conversion
Reaction Time 24–48 h Ensures complete addition
Solvent Toluene/THF (3:1) Balances solubility and reactivity

Esterification with Ethyl Undecanoate

The final step involves grafting ethyl undecanoate onto the heptacyclopentyl-substituted siloxane. This is achieved through a Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The carboxylic acid group of undecanoic acid reacts with a hydroxyl group on the siloxane, forming a stable ester linkage.

Key considerations :

  • Stoichiometry : A 1.2:1 molar ratio of undecanoic acid to siloxane ensures complete esterification.
  • Reaction Time : 12–18 hours under reflux (40°C) achieves >90% conversion.
  • Workup : Precipitation in cold methanol removes unreacted reagents, followed by filtration and vacuum drying.

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from oligomeric byproducts. Final characterization integrates:

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 1113.89 confirms the molecular formula C₄₈H₈₈O₁₄Si₈.
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 259–264°C correlates with the high thermal stability imparted by the cyclopentyl groups.
  • X-ray Diffraction (XRD) : Crystalline domains validate the pentacyclooctasiloxane architecture.

Comparative Analysis of Synthetic Routes

While the above method is predominant, alternative approaches include:

  • Sol-Gel Synthesis : Produces larger siloxane networks but lacks specificity for heptacyclopentyl substitution.
  • Microwave-Assisted Reactions : Reduces reaction times by 40% but risks thermal degradation of ethyl undecanoate.

Table 2: Yield and Purity Across Methods

Method Average Yield (%) Purity (HPLC)
Conventional 78 98.5
Sol-Gel 65 92.0
Microwave-Assisted 82 97.8

Challenges and Mitigation Strategies

  • Byproduct Formation : Oligomeric siloxanes are minimized by strict stoichiometric control and low-temperature reactions.
  • Ester Hydrolysis : Anhydrous conditions and molecular sieves preserve ester integrity during synthesis.
  • Scalability : Batch reactor designs with efficient heat dissipation enable gram-scale production.

Chemical Reactions Analysis

Types of Reactions

Pss-(1-(ethyl undecanoate))-heptacyclop& can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced siloxane derivatives.

    Substitution: Substitution reactions can occur at the cyclopentyl or siloxane groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pss-(1-(ethyl undecanoate))-heptacyclop& has several scientific research applications, including:

    Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.

    Chemical Research: Used as a

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthesis Challenges: The incorporation of ethyl undecanoate into siloxane frameworks requires precise control of reaction conditions (e.g., catalysts, temperature) to avoid hydrolysis of the ester group .
  • Material Performance: this compoundamp; demonstrates superior adhesion in coatings compared to cyclohexenyl-substituted analogues, attributed to the long alkyl chain enhancing hydrophobic interactions .
  • Limitations: Unlike methacrylate-substituted siloxanes, this compound cannot undergo radical polymerization, restricting its use in photolithography .

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